molecular formula C19H13ClN2O2S B2663749 2-(4-chlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide CAS No. 313395-77-6

2-(4-chlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide

Cat. No.: B2663749
CAS No.: 313395-77-6
M. Wt: 368.84
InChI Key: TVJJGKMDLVWKBS-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide” is a complex organic molecule that contains a naphtho[2,1-d]thiazol-2-yl group and a 4-chlorophenoxy group. These groups are common in various organic compounds and can exhibit a wide range of chemical properties .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions, including nucleophilic substitution, condensation, and cyclization . The exact process would depend on the starting materials and the desired product .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and heteroatoms. The naphtho[2,1-d]thiazol-2-yl group and the 4-chlorophenoxy group would contribute to the overall conjugation of the molecule, potentially leading to interesting photophysical properties .


Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For example, the chlorine atom in the 4-chlorophenoxy group could potentially be replaced by other groups through nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of multiple aromatic rings could make it relatively stable and resistant to degradation. The heteroatoms (nitrogen, sulfur, oxygen) and the chlorine atom could also influence its polarity, solubility, and reactivity .

Scientific Research Applications

Corrosion Inhibition

Saraswat and Yadav (2020) explored quinoxaline derivatives for their corrosion inhibition properties on mild steel in an acidic medium, indicating the potential of similar compounds for protective applications in industrial materials Saraswat & Yadav, 2020.

Antitumor and Anticancer Activities

L. Yurttaş, Funda Tay, and Ş. Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, assessing their antitumor activity against various human tumor cell lines. This study showcases the potential of structurally similar acetamides in cancer research Yurttaş, Tay, & Demirayak, 2015.

Antibacterial Properties

Ramalingam, Ramesh, and Sreenivasulu (2019) reported on the synthesis of acetamide derivatives and their significant antibacterial activity, illustrating the compound's utility in combating bacterial infections Ramalingam, Ramesh, & Sreenivasulu, 2019.

Antineoplastic Agents

Chang et al. (1999) discussed the synthesis of 2-chloro-3-(substituted phenoxy)-1,4-naphthoquinones and their inhibitory activities in cytotoxic test systems, suggesting a path for developing new classes of antineoplastic agents Chang et al., 1999.

Mechanism of Action

The mechanism of action of this compound is not known without additional context. If it’s a drug, it would depend on its target in the body. If it’s a material, it would depend on its intended use .

Safety and Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it. It’s also important to consider potential environmental impacts .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. Potential applications could be explored based on its structure and properties .

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O2S/c20-13-6-8-14(9-7-13)24-11-17(23)22-19-21-16-10-5-12-3-1-2-4-15(12)18(16)25-19/h1-10H,11H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJJGKMDLVWKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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